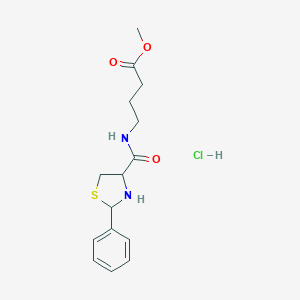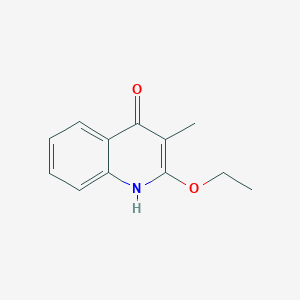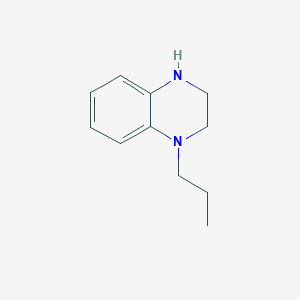
1-Propyl-1,2,3,4-tetrahydroquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic compound that has gained significant attention in the field of neuroscience research. PTHQ is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in various physiological and pathological processes, including memory formation, synaptic plasticity, and neurodegenerative diseases. Therefore, PTHQ has been investigated as a potential tool to study the role of the NMDA receptor in these processes.
作用機序
1-Propyl-1,2,3,4-tetrahydroquinoxaline acts as a non-competitive antagonist of the NMDA receptor. This means that 1-Propyl-1,2,3,4-tetrahydroquinoxaline binds to a site on the receptor that is distinct from the glutamate binding site and inhibits the activity of the receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of calcium influx into neurons. Therefore, the inhibition of the NMDA receptor by 1-Propyl-1,2,3,4-tetrahydroquinoxaline can lead to a decrease in calcium influx and subsequent downstream effects on neuronal function.
生化学的および生理学的効果
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have various biochemical and physiological effects on the brain. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism underlying memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been shown to decrease the release of neurotransmitters, such as glutamate and acetylcholine. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
1-Propyl-1,2,3,4-tetrahydroquinoxaline has several advantages and limitations for lab experiments. One advantage is that 1-Propyl-1,2,3,4-tetrahydroquinoxaline is a specific and potent antagonist of the NMDA receptor, which allows for the selective inhibition of this receptor. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been shown to have minimal toxicity and side effects in animal models. However, one limitation of 1-Propyl-1,2,3,4-tetrahydroquinoxaline is that it has poor solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has a relatively short half-life in vivo, which can limit its duration of action.
将来の方向性
There are several future directions for the use of 1-Propyl-1,2,3,4-tetrahydroquinoxaline in scientific research. One direction is to investigate the role of the NMDA receptor in other physiological and pathological processes, such as pain perception and addiction. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of 1-Propyl-1,2,3,4-tetrahydroquinoxaline. Additionally, 1-Propyl-1,2,3,4-tetrahydroquinoxaline could be used in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, the development of new methods for the delivery of 1-Propyl-1,2,3,4-tetrahydroquinoxaline could improve its bioavailability and duration of action in vivo.
合成法
The synthesis of 1-Propyl-1,2,3,4-tetrahydroquinoxaline involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline and propionaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through a Mannich-type reaction, which involves the formation of an iminium ion intermediate. The resulting 1-Propyl-1,2,3,4-tetrahydroquinoxaline product can be purified through recrystallization or chromatography.
科学的研究の応用
1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used in various scientific research applications to investigate the role of the NMDA receptor in different physiological and pathological processes. For example, 1-Propyl-1,2,3,4-tetrahydroquinoxaline has been used to study the role of the NMDA receptor in memory formation and synaptic plasticity. 1-Propyl-1,2,3,4-tetrahydroquinoxaline has also been used to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
103639-83-4 |
|---|---|
製品名 |
1-Propyl-1,2,3,4-tetrahydroquinoxaline |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC名 |
4-propyl-2,3-dihydro-1H-quinoxaline |
InChI |
InChI=1S/C11H16N2/c1-2-8-13-9-7-12-10-5-3-4-6-11(10)13/h3-6,12H,2,7-9H2,1H3 |
InChIキー |
TXAWJRGNIKQFAZ-UHFFFAOYSA-N |
SMILES |
CCCN1CCNC2=CC=CC=C21 |
正規SMILES |
CCCN1CCNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
![Methyl 3-[4-(aminomethyl)phenyl]propanoate](/img/structure/B9888.png)
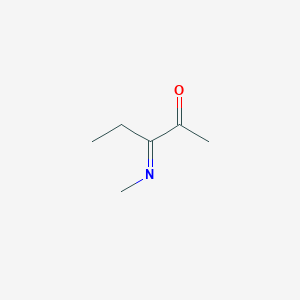
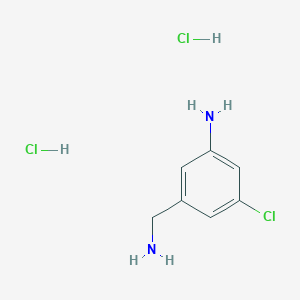
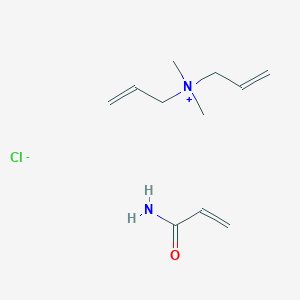
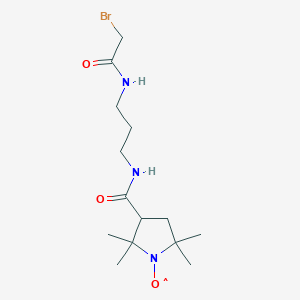
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)
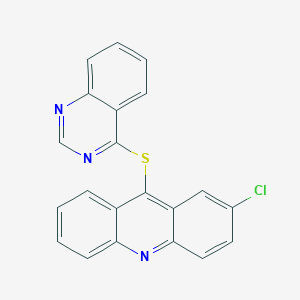
![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)
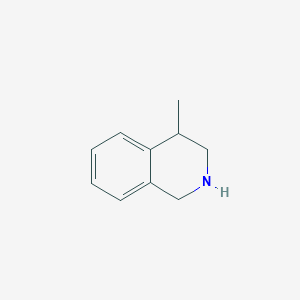
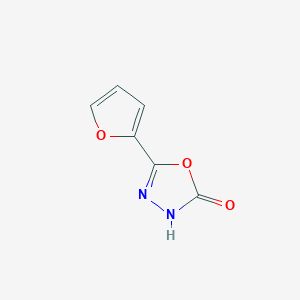
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
